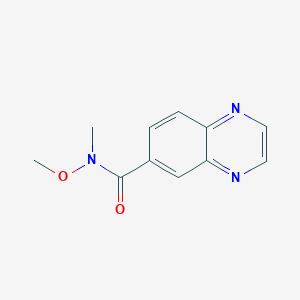

Quinoxaline-6-carboxylic acid methoxy-methyl-amide

CAS No.: 875558-38-6

Cat. No.: VC3393021

Molecular Formula: C11H11N3O2

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 875558-38-6 |

|---|---|

| Molecular Formula | C11H11N3O2 |

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | N-methoxy-N-methylquinoxaline-6-carboxamide |

| Standard InChI | InChI=1S/C11H11N3O2/c1-14(16-2)11(15)8-3-4-9-10(7-8)13-6-5-12-9/h3-7H,1-2H3 |

| Standard InChI Key | GEHSHYYNLMLVME-UHFFFAOYSA-N |

| SMILES | CN(C(=O)C1=CC2=NC=CN=C2C=C1)OC |

| Canonical SMILES | CN(C(=O)C1=CC2=NC=CN=C2C=C1)OC |

Introduction

Chemical Structure and Properties

Quinoxaline-6-carboxylic acid methoxy-methyl-amide features a distinctive chemical structure that contributes to its biological activity and physicochemical properties. The compound is characterized by the following structural and physical properties:

Structural Identifiers

The compound can be identified through various systematic and registry designations as outlined in the table below:

| Property | Value |

|---|---|

| CAS Number | 875558-38-6 |

| Molecular Formula | C₁₁H₁₁N₃O₂ |

| IUPAC Name | N-(methoxymethyl)quinoxaline-6-carboxamide |

| Synonyms | N-methoxy-N-methylquinoxaline-6-carboxamide |

| HS Code | 2933990090 |

Physicochemical Properties

The physicochemical properties of Quinoxaline-6-carboxylic acid methoxy-methyl-amide are crucial for understanding its behavior in biological systems and potential pharmaceutical applications:

| Property | Value |

|---|---|

| Molecular Weight | 217.22400 g/mol |

| Exact Mass | 217.08500 Da |

| XLogP3 | 0.7 |

| Polar Surface Area (PSA) | 55.32000 |

| LogP | 1.26320 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

The moderate LogP value of 1.26320 suggests a balance between hydrophilicity and lipophilicity, which may contribute to favorable absorption and distribution properties in biological systems . The presence of one hydrogen bond donor and four hydrogen bond acceptors indicates the compound's ability to interact with biological targets through hydrogen bonding . The three rotatable bonds provide conformational flexibility that may be important for binding to target proteins .

Synthesis and Chemical Characterization

Analytical Characterization

The characterization of Quinoxaline-6-carboxylic acid methoxy-methyl-amide and related compounds typically involves several analytical techniques:

-

Infrared (IR) Spectroscopy: Used to identify functional groups such as amide carbonyl stretching bands

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is employed to confirm structural features and substituent patterns

-

Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns

-

Elemental Analysis: Confirms the elemental composition aligned with the molecular formula

Similar quinoxaline carboxamide derivatives have been characterized using these techniques to confirm their structure and purity before biological evaluation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume